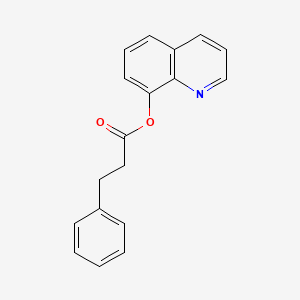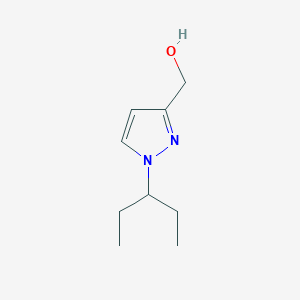
(3R,8S)-1,6-Dioxecane-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,8S)-1,6-Dioxecane-3,8-diol is a chiral compound with the molecular formula C8H16O4 It is known for its unique stereochemistry and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-1,6-Dioxecane-3,8-diol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method is the stereoselective total synthesis from L-tartaric acid and D-xylose . The Cadiot-Chodkiczwicz reaction is often employed to couple 1-bromoalkyne with 3®-(tert-butyldiphenylsilyloxy)-1-penten-4-yne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,8S)-1,6-Dioxecane-3,8-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
(3R,8S)-1,6-Dioxecane-3,8-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3R,8S)-1,6-Dioxecane-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Falcarindiol: A natural polyacetylene compound with similar stereochemistry and biological activities.
Empagliflozin Impurity: A related compound used in the synthesis of empagliflozin, a drug used to treat diabetes.
Uniqueness
(3R,8S)-1,6-Dioxecane-3,8-diol is unique due to its specific chiral configuration and potential applications in various fields. Its ability to undergo stereoselective reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H16O4 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3R,8S)-1,6-dioxecane-3,8-diol |
InChI |
InChI=1S/C8H16O4/c9-7-1-3-11-6-8(10)2-4-12-5-7/h7-10H,1-6H2/t7-,8+ |
Clé InChI |
XJIQYPQUKZVKIW-OCAPTIKFSA-N |
SMILES isomérique |
C1COC[C@H](CCOC[C@@H]1O)O |
SMILES canonique |
C1COCC(CCOCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


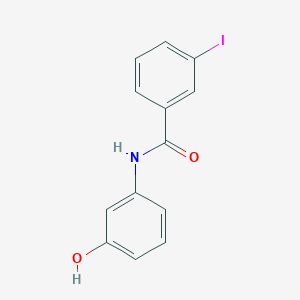
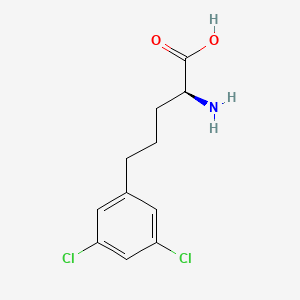
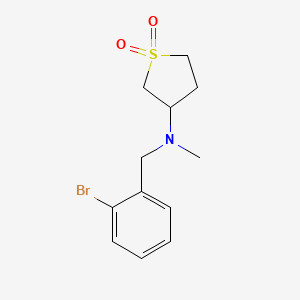
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
